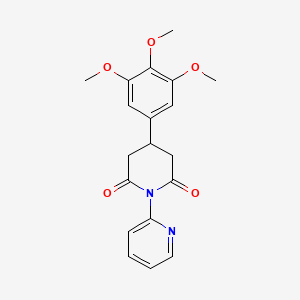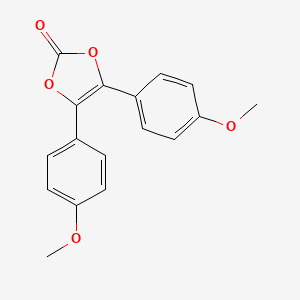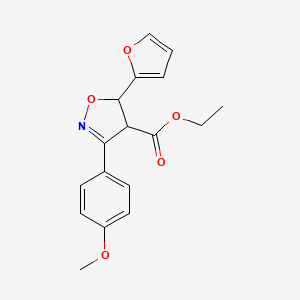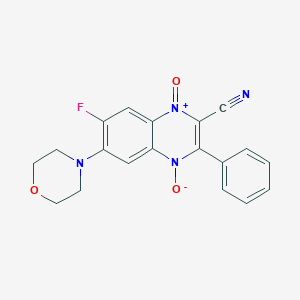![molecular formula C21H16ClNO2 B4334044 3-(4-chlorobenzoyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3'-indol]-2'(1'H)-one](/img/structure/B4334044.png)
3-(4-chlorobenzoyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3'-indol]-2'(1'H)-one
Vue d'ensemble
Description
3-(4-chlorobenzoyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-indol]-2’(1’H)-one is a complex organic compound characterized by a spirocyclic structure. This compound features a 4-chlorobenzoyl group attached to a spiro-fused bicyclo[2.2.1]hept-5-ene and indole moiety. The unique structural arrangement of this compound makes it an interesting subject for various chemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzoyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-indol]-2’(1’H)-one typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. For instance, bicyclo[2.2.1]hept-5-ene can be used as the diene.
Introduction of the Indole Moiety: The indole moiety can be introduced via a cyclization reaction, often involving an indole precursor and appropriate reagents to form the spiro linkage.
Attachment of the 4-Chlorobenzoyl Group: The final step involves the acylation of the spirocyclic intermediate with 4-chlorobenzoyl chloride under Friedel-Crafts acylation conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group of the 4-chlorobenzoyl moiety, using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the 4-chlorobenzoyl group, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the 4-chlorobenzoyl group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique spirocyclic structure, which can serve as a scaffold for the development of new materials and catalysts.
Biology
Biologically, the compound’s structural features make it a candidate for studying enzyme interactions and receptor binding, particularly in the context of drug design.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its stable spirocyclic core.
Mécanisme D'action
The mechanism of action of 3-(4-chlorobenzoyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or activating biological pathways. For instance, the compound may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indoline-3,2’-oxindole]: Another spirocyclic compound with a different core structure.
Spiro[cyclohexane-1,3’-indole]: Features a cyclohexane ring instead of a bicyclo[2.2.1]hept-5-ene.
3-(4-chlorobenzoyl)indole: Lacks the spirocyclic structure but contains the 4-chlorobenzoyl and indole moieties.
Uniqueness
The uniqueness of 3-(4-chlorobenzoyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3’-indol]-2’(1’H)-one lies in its spiro-fused bicyclo[2.2.1]hept-5-ene and indole structure, which provides distinct chemical and biological properties not found in simpler analogs.
This detailed overview covers the essential aspects of 3-(4-chlorobenzoyl)spiro[bicyclo[221]hept-5-ene-2,3’-indol]-2’(1’H)-one, from its synthesis to its applications and unique characteristics
Propriétés
IUPAC Name |
6'-(4-chlorobenzoyl)spiro[1H-indole-3,5'-bicyclo[2.2.1]hept-2-ene]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO2/c22-15-9-6-12(7-10-15)19(24)18-13-5-8-14(11-13)21(18)16-3-1-2-4-17(16)23-20(21)25/h1-10,13-14,18H,11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTULREJDOUZDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3(C2C(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![METHYL 5-[2-(2H-1,3-BENZODIOXOL-5-YL)-1-HYDROXY-2-OXOETHYL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4333966.png)
![4-[4-(2-propynyloxy)phenyl]-1-(2-pyridyl)dihydro-2,6(1H,3H)-pyridinedione](/img/structure/B4333970.png)
![4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(2-pyridyl)dihydro-2,6(1H,3H)-pyridinedione](/img/structure/B4333972.png)


![3-[(4-FLUOROPHENYL)(4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLIN-3-YL)METHYL]-4-HYDROXY-1,2-DIHYDROQUINOLIN-2-ONE](/img/structure/B4333990.png)


![3-(4-methoxybenzoyl)spiro[bicyclo[2.2.1]hept-5-ene-2,3'-indol]-2'(1'H)-one](/img/structure/B4334029.png)
![7-bromo-3-cyano-1-(2,2-dimethylpropanoyl)-2-(4-fluorophenyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4334036.png)
![1-[(4-FLUOROPHENYL)METHYL]-3'-(4-METHYLPHENYL)-1,2,3',4'-TETRAHYDRO-1'H-SPIRO[INDOLE-3,2'-QUINAZOLINE]-2,4'-DIONE](/img/structure/B4334061.png)
![3-BENZAMIDO-1-[(4-CHLOROPHENYL)METHYL]-2-OXO-N-PHENYL-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B4334065.png)
![8-METHOXY-6-NITRO-2-OXO-N-[(PYRIDIN-3-YL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B4334072.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4334078.png)
